Methyl 5-(hydroxymethyl)nicotinate

Description

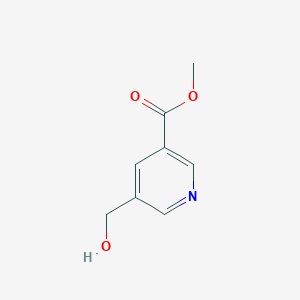

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-(hydroxymethyl)pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-12-8(11)7-2-6(5-10)3-9-4-7/h2-4,10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXSXEOUOALNTGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=CC(=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30570943 | |

| Record name | Methyl 5-(hydroxymethyl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30570943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129747-52-0 | |

| Record name | Methyl 5-(hydroxymethyl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30570943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 5-(hydroxymethyl)nicotinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Methyl 5-(hydroxymethyl)nicotinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-(hydroxymethyl)nicotinate, a pyridine derivative, holds significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its structural features, incorporating a pyridine ring, an ester, and a hydroxymethyl group, make it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its physicochemical characteristics, spectral data, and relevant experimental protocols.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. It is important to note that while some experimental data is available, certain parameters are based on predicted values and should be considered with appropriate caution.

| Property | Value | Source |

| IUPAC Name | methyl 5-(hydroxymethyl)pyridine-3-carboxylate | N/A |

| Synonyms | This compound | [1] |

| CAS Number | 129747-52-0 | [2] |

| Molecular Formula | C₈H₉NO₃ | [2] |

| Molecular Weight | 167.16 g/mol | [2] |

| Appearance | White to Light yellow powder to crystal | [3] |

| Melting Point | 46.0 to 50.0 °C | [3] |

| Boiling Point | 316.3 ± 32.0 °C (Predicted) | [1] |

| Density | 1.2 ± 0.1 g/cm³ (Predicted) | [1] |

| Solubility | No data available | N/A |

| Storage | Inert atmosphere, room temperature | N/A |

Spectroscopic Data

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups:

-

O-H stretch: A broad band in the region of 3400-3200 cm⁻¹ due to the hydroxyl group.

-

C=O stretch: A strong absorption band around 1720-1700 cm⁻¹ corresponding to the ester carbonyl group.

-

C-O stretch: Bands in the 1300-1100 cm⁻¹ region associated with the C-O bonds of the ester and alcohol.

-

C=C and C=N stretches: Aromatic ring vibrations in the 1600-1450 cm⁻¹ region.

-

C-H stretches: Aromatic and aliphatic C-H stretching vibrations typically appear around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would provide information on the different types of protons and their connectivity. Expected signals would include:

-

Aromatic protons on the pyridine ring.

-

A singlet for the methyl ester protons.

-

A singlet or doublet for the methylene protons of the hydroxymethyl group.

-

A broad singlet for the hydroxyl proton, which may be exchangeable with D₂O.

-

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the ester, the carbons of the pyridine ring, the methyl carbon of the ester, and the methylene carbon of the hydroxymethyl group.

Experimental Protocols

While a specific, detailed synthesis protocol for this compound was not found in the public domain, a general approach can be outlined based on standard organic chemistry transformations. One plausible synthetic route would involve the esterification of 5-(hydroxymethyl)nicotinic acid.

General Esterification Protocol (Hypothetical):

Materials:

-

5-(hydroxymethyl)nicotinic acid

-

Methanol (anhydrous)

-

Strong acid catalyst (e.g., concentrated sulfuric acid or thionyl chloride)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Sodium bicarbonate solution

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 5-(hydroxymethyl)nicotinic acid in an excess of anhydrous methanol in a round-bottom flask, slowly add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid or a stoichiometric amount of thionyl chloride) at 0 °C.

-

Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

-

Neutralize the residue with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure this compound.

Note: This is a generalized protocol and the specific reaction conditions, including temperature, reaction time, and purification method, would need to be optimized for this particular substrate.

Biological Activity and Signaling Pathways

Currently, there is a lack of publicly available information regarding the specific biological activity, mechanism of action, or involvement in any signaling pathways for this compound. As a derivative of nicotinic acid (niacin, Vitamin B3), it could potentially interact with pathways related to NAD+/NADH metabolism or lipid metabolism, similar to other nicotinic acid analogs. However, without experimental data, any proposed biological role remains speculative. Further research is required to elucidate the pharmacological profile of this compound.

Visualization

Due to the absence of information on signaling pathways or complex experimental workflows for this compound, a logical relationship diagram illustrating its key chemical attributes is provided below.

Safety and Handling

Conclusion

This compound is a chemical compound with potential applications in synthetic and medicinal chemistry. This guide has summarized the currently available information on its chemical and physical properties. However, significant gaps exist in the experimental data, particularly concerning its solubility, comprehensive spectral characterization, a detailed synthesis protocol, and its biological activity. Further research is warranted to fully characterize this molecule and explore its potential as a valuable tool for scientists and drug development professionals.

References

An In-depth Technical Guide to the Structure and Synthesis of Methyl 5-(hydroxymethyl)nicotinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-(hydroxymethyl)nicotinate is a pyridine derivative with significant potential as a building block in medicinal chemistry and drug development. Its structure incorporates a pyridine ring, a methyl ester, and a hydroxymethyl group, offering multiple points for chemical modification. This guide provides a comprehensive overview of its chemical structure, physical properties, and detailed methodologies for its synthesis.

Chemical Structure and Properties

This compound is a heterocyclic compound with the chemical formula C₈H₉NO₃.[1]

Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 129747-52-0 | [1] |

| Molecular Formula | C₈H₉NO₃ | [1] |

| Molecular Weight | 167.16 g/mol | [1] |

| Boiling Point | 316.3 ± 32.0 °C at 760 mmHg | [2] |

| Density | 1.2 ± 0.1 g/cm³ | [2] |

| Purity | ≥ 97% | [1] |

Synthesis of this compound

There are several viable synthetic routes to obtain this compound. The following sections detail the most common and effective methods.

Synthesis Route 1: From 5-Methylnicotinic Acid

This two-step synthesis involves the esterification of 5-methylnicotinic acid, followed by bromination and subsequent hydrolysis.

Logical Relationship of Synthesis Pathway

References

An In-Depth Technical Guide to the Biological Activity of Methyl 5-(hydroxymethyl)nicotinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-(hydroxymethyl)nicotinate, a derivative of nicotinic acid (Vitamin B3), is a compound of significant interest in medicinal chemistry and drug development. Its structural similarity to nicotinic acid and other nicotinic esters suggests a range of potential biological activities, primarily revolving around the modulation of lipid metabolism and vascular tone. This technical guide provides a comprehensive overview of the known and extrapolated biological activities of this compound, with a focus on its potential mechanisms of action, relevant experimental protocols for its evaluation, and a summary of quantitative data from closely related analogs. Due to the limited direct research on this compound, this guide leverages data from its parent compound, nicotinic acid, and its simpler analog, methyl nicotinate, to provide a foundational understanding for future research.

Introduction

Nicotinic acid has long been utilized as a therapeutic agent for dyslipidemia, primarily for its ability to lower low-density lipoprotein (LDL) cholesterol and triglycerides while increasing high-density lipoprotein (HDL) cholesterol. These effects are largely mediated through the activation of the G protein-coupled receptor 109A (GPR109A).[1][2][3][4] The esterification of the carboxylic acid group, as seen in this compound, can modify the compound's physicochemical properties, such as lipophilicity, potentially altering its absorption, distribution, metabolism, and excretion (ADME) profile and leading to a more favorable therapeutic window or different pharmacological applications. The presence of a hydroxymethyl group offers an additional site for metabolic modification or for the design of derivatives with altered biological activities.

This guide will explore the anticipated biological activities of this compound, focusing on its vasodilatory and anti-inflammatory properties, and potential as an enzyme inhibitor. Detailed experimental protocols are provided to facilitate further investigation into this promising compound.

Potential Biological Activities and Mechanisms of Action

Based on its structural features, this compound is predicted to exhibit several biological activities, primarily through its interaction with pathways modulated by nicotinic acid.

Vasodilatory Effects

Topical application of nicotinic acid esters, such as methyl nicotinate, is known to induce localized cutaneous vasodilation, resulting in erythema (redness) and a warming sensation.[5][6][7][8] This effect is primarily mediated by the activation of GPR109A on epidermal Langerhans cells and keratinocytes.[1][2][3]

Signaling Pathway for Nicotinic Acid-Induced Vasodilation:

The activation of GPR109A initiates a signaling cascade that leads to the production and release of prostaglandins, particularly Prostaglandin D2 (PGD2) and Prostaglandin E2 (PGE2).[1][2] These prostaglandins then act on receptors on the surrounding vascular smooth muscle cells, causing relaxation and subsequent vasodilation.[1][5]

Anti-inflammatory Effects

Nicotinic acid and its derivatives have demonstrated anti-inflammatory properties, which are also linked to the activation of GPR109A.[4] This receptor is expressed on various immune cells, including macrophages and neutrophils. Activation of GPR109A in these cells can lead to the suppression of pro-inflammatory signaling pathways, such as the NF-κB pathway, thereby reducing the production of inflammatory mediators like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[9][10][11]

Experimental Workflow for In Vitro Anti-inflammatory Assays:

Potential Enzyme Inhibition

Derivatives of nicotinic acid have been investigated as inhibitors of various enzymes. While specific data for this compound is not available, its core structure suggests potential inhibitory activity against enzymes such as nicotinamide N-methyltransferase (NNMT) or D-amino acid oxidase (DAAO), where related nicotinic acid derivatives have shown activity.[12][13] Further screening and enzymatic assays are required to explore this potential.

Quantitative Data Summary (from Analogs)

| Compound/Derivative | Biological Activity | Assay | Quantitative Data | Reference(s) |

| Methyl Nicotinate | Vasodilation | Laser Doppler Perfusion Imaging | Induces significant increase in skin blood flow | [5][8] |

| Nicotinic Acid | Anti-lipolytic | In vitro lipolysis assay | Inhibits norepinephrine-induced glycerol release | [14] |

| Nicotinic Acid | Vasodilation | Human forearm blood flow | 1g orally increases blood flow four-fold | [15] |

| 5-aminonicotinic acid | D-Aspartate Oxidase Inhibition | Enzymatic Assay | Ki = 3.80 μM | [12] |

| Methyl-5-(hydroxymethyl)-2-furan carboxylate | Cytotoxicity | MTT Assay | IC50 (HeLa cells) = 62.37 µg/mL | [16] |

| Methyl-5-(hydroxymethyl)-2-furan carboxylate | Antibacterial | MIC Determination | MIC (S. aureus) = 1.00 µg/mL | [16] |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment of the biological activities of this compound.

In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is used to determine the concentration of the compound that inhibits cell growth by 50% (IC50).

-

Cell Seeding: Seed cancer cell lines (e.g., HeLa, HepG2) or normal cell lines (e.g., Vero) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.

-

Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in cell culture medium to achieve a range of final concentrations. Replace the medium in the wells with the medium containing the test compound.

-

Incubation: Incubate the plates for 24-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Workflow for MTT Assay:

In Vivo Vasodilation Assessment (Laser Doppler Perfusion Imaging)

This non-invasive technique measures changes in skin blood flow to assess vasodilatory effects.

-

Subject Acclimatization: Allow healthy human volunteers to acclimatize to the room temperature for at least 20 minutes.

-

Baseline Measurement: Measure the baseline skin blood flow on the volar forearm using a Laser Doppler Perfusion Imager.

-

Compound Application: Topically apply a defined concentration of this compound in a suitable vehicle (e.g., hydroalcoholic gel) to a marked area on the forearm. Apply a placebo vehicle to a control site.

-

Perfusion Measurement: Record the skin blood flow at regular intervals (e.g., 5, 15, 30, 60, and 120 minutes) after application.

-

Data Analysis: Express the change in blood flow as a percentage increase from the baseline. Compare the response to the compound with the placebo control.

In Vitro Metabolism

The ester and hydroxymethyl groups of this compound are potential sites for metabolism. In vitro studies using liver microsomes or skin homogenates can elucidate its metabolic fate. It is anticipated that the ester linkage will be hydrolyzed by esterases to form nicotinic acid and 5-(hydroxymethyl)nicotinic acid.[14]

-

Incubation: Incubate this compound with human liver microsomes or skin homogenates in the presence of appropriate cofactors (e.g., NADPH for oxidative metabolism, or a buffer for hydrolytic activity).

-

Sample Processing: At various time points, stop the reaction and process the samples to extract the parent compound and any metabolites.

-

Analysis: Analyze the samples using LC-MS/MS to identify and quantify the parent compound and its metabolites.

Conclusion

This compound is a promising scaffold for the development of new therapeutic agents. Based on the well-documented biological activities of its parent compound, nicotinic acid, and related esters, it is likely to possess significant vasodilatory and anti-inflammatory properties, primarily through the activation of the GPR109A receptor and subsequent prostaglandin synthesis. The presence of the hydroxymethyl group provides an avenue for further derivatization to optimize its pharmacological profile.

This technical guide provides a foundational framework for researchers and drug development professionals to explore the biological activities of this compound. The detailed experimental protocols and elucidated signaling pathways offer a clear roadmap for future in vitro and in vivo studies. Further research is warranted to obtain direct quantitative data on its efficacy, toxicity, and pharmacokinetic properties to fully realize its therapeutic potential.

References

- 1. Nicotinic acid- and monomethyl fumarate-induced flushing involves GPR109A expressed by keratinocytes and COX-2-dependent prostanoid formation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. content-assets.jci.org [content-assets.jci.org]

- 3. Nicotinic acid– and monomethyl fumarate–induced flushing involves GPR109A expressed by keratinocytes and COX-2–dependent prostanoid formation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activation of Gpr109a, receptor for niacin and the commensal metabolite butyrate, suppresses colonic inflammation and carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Skin blood flow response to topically applied methyl nicotinate: Possible mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Establishing a minimal erythema concentration of methyl nicotinate for optimum evaluation of anti-inflammatories - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Topical methyl nicotinate-induced skin vasodilation in diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. benchchem.com [benchchem.com]

- 13. Mechanism and kinetics of turnover inhibitors of nicotinamide N-methyl transferase in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Permeation, metabolism and site of action concentration of nicotinic acid derivatives in human skin. Correlation with topical pharmacological effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Are there age and racial differences to methyl nicotinate-induced vasodilatation in human skin? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]

An In-depth Technical Guide to Methyl 5-(hydroxymethyl)nicotinate Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-(hydroxymethyl)nicotinate and its derivatives represent a class of pyridine-based compounds with significant potential in medicinal chemistry and drug discovery. The pyridine ring is a common scaffold in a vast array of pharmaceuticals, and its functionalization with a hydroxymethyl and a methyl ester group at positions 5 and 3, respectively, offers versatile handles for chemical modification. This guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of this compound and its analogs, aiming to serve as a valuable resource for researchers in the field.

Synthesis of this compound and Derivatives

While a definitive, step-by-step protocol for the synthesis of this compound is not extensively documented in publicly available literature, a representative synthesis can be inferred from the preparation of its isomers and closely related analogs. A common strategy involves the esterification of the corresponding nicotinic acid and subsequent modification of a substituent, or the direct modification of a pre-functionalized pyridine ring.

Representative Synthetic Protocol: Esterification of 5-(Hydroxymethyl)nicotinic Acid

A plausible and straightforward approach to synthesize this compound is the Fischer-Speier esterification of 5-(hydroxymethyl)nicotinic acid.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 5-(hydroxymethyl)nicotinic acid (1 equivalent) in an excess of anhydrous methanol.

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrochloric acid (e.g., 0.1-0.2 equivalents), to the solution.

-

Reaction: Heat the mixture to reflux and maintain for a period of 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and neutralize the acid catalyst with a mild base, such as a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, for instance, ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Synthesis of a Positional Isomer: Methyl 6-(hydroxymethyl)nicotinate

A detailed protocol for the synthesis of the positional isomer, methyl 6-(hydroxymethyl)nicotinate, has been reported and involves the reduction of a corresponding diester.[1]

Experimental Protocol:

-

Reaction Setup: In a dry 3-neck 100 mL round-bottom flask, prepare a 1:2 mixture of THF and methanol (30 volumes).

-

Add dimethyl pyridine-2,6-dicarboxylate (0.5 g, 0.0026 mol) to the solvent mixture and maintain the temperature at 0 °C.

-

After 5 minutes, add calcium chloride (1.11 g, 0.01 mol) to the suspension and stir for 30 minutes.

-

Subsequently, add sodium borohydride (NaBH4) (0.25 g, 0.0065 mol) portion-wise to the reaction mixture.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction and purify the product using appropriate work-up and chromatographic techniques.

Synthesis of a Furan Analog: Methyl 5-(hydroxymethyl)-2-furan carboxylate

A multi-step synthesis for a furan analog has been described, starting from furfuryl alcohol.[2]

Experimental Protocol:

-

Formylation: Convert furfuryl alcohol to 5-(hydroxymethyl)furan-2-carbaldehyde via a Vilsmeier-Haack reaction.

-

Oxidation: Oxidize the resulting aldehyde to 5-(acetoxymethyl)furan-2-carboxylic acid.

-

Esterification: Perform an acid-catalyzed esterification of the carboxylic acid with methanol to yield methyl 5-(hydroxymethyl)-2-furan carboxylate.

Biological Activities of Analogs

Direct quantitative biological data for this compound is limited in the available literature. However, studies on closely related analogs provide valuable insights into the potential therapeutic applications of this class of compounds.

Anticancer and Antimicrobial Activity of a Furan Analog

Derivatives of methyl 5-(hydroxymethyl)-2-furan carboxylate have been evaluated for their cytotoxic and antimicrobial activities.[2]

Table 1: Cytotoxicity of Methyl 5-(hydroxymethyl)-2-furan Carboxylate Derivatives (IC50 in µg/mL) [2]

| Compound | HeLa (Cervical Cancer) | HepG2 (Liver Cancer) | Vero (Normal Kidney Cells) |

| Methyl 5-(hydroxymethyl)-2-furan carboxylate | >100 | >100 | >100 |

| Amine Derivative 1 | 62.37 | >100 | >100 |

| Amide Derivative 1 | 75.82 | >100 | >100 |

Table 2: Antimicrobial Activity of Methyl 5-(hydroxymethyl)-2-furan Carboxylate Derivatives (MIC in µg/mL) [2]

| Compound | S. aureus | B. cereus | E. coli | P. aeruginosa |

| Methyl 5-(hydroxymethyl)-2-furan carboxylate | 500 | 500 | >500 | >500 |

| Amine Derivative 1 | >500 | >500 | 250 | 250 |

| Amide Derivative 1 | 500 | 500 | >500 | >500 |

Signaling Pathways

While specific signaling pathways modulated by this compound have not been elucidated, the nicotinamide core of related structures suggests a potential interaction with the NAD+ salvage pathway . Nicotinamide is a precursor to nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in cellular metabolism and a substrate for enzymes like sirtuins and poly(ADP-ribose) polymerases (PARPs), which are involved in a myriad of cellular processes including DNA repair, gene expression, and apoptosis. Derivatives of nicotinic acid may influence the activity of enzymes within this pathway.

References

- 1. Development of methyl 5-((cinnamoyloxy)methyl)picolinate, exploring its bio-target potential aiming at CVD mediated by multiple proteins through surface and physiochemical analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]

The Dual Identity of Nicotinic Acid: From Pellagra Prevention to a Broad-Spectrum Lipid Drug

A Technical Guide on the Discovery, History, and Molecular Mechanisms of Nicotinic Acid and Its Derivatives

Introduction

Nicotinic acid, a water-soluble B vitamin (Vitamin B3), holds a unique position in the history of pharmacology. Initially identified as the crucial factor in preventing the devastating nutritional deficiency disease, pellagra, it was later repurposed in pharmacological doses as the first orally active, broad-spectrum lipid-modifying agent. This technical guide provides an in-depth exploration of the discovery and historical evolution of nicotinic acid and its derivatives, detailing the key experiments, molecular mechanisms of action, and the development of related compounds. Tailored for researchers, scientists, and drug development professionals, this document consolidates quantitative data, outlines experimental protocols, and visualizes complex biological pathways to offer a comprehensive understanding of this multifaceted molecule.

From a Tobacco Alkaloid Byproduct to an Essential Vitamin: The Early History

The story of nicotinic acid begins not in the realm of nutrition, but in the chemical analysis of tobacco. In 1867, chemist Hugo Weidel first described the compound, which he obtained through the oxidation of nicotine.[1][2] However, its biological significance remained unknown for decades.

The late 19th and early 20th centuries saw the rise of pellagra, a debilitating disease characterized by dermatitis, diarrhea, and dementia, particularly in regions where maize was a dietary staple.[1][2] In 1912, Polish-American biochemist Casimir Funk isolated a substance from rice polishings that he believed could cure beriberi, another deficiency disease. While he was mistaken about its effect on beriberi, this substance was later identified as nicotinic acid.[2]

The crucial link between nicotinic acid and pellagra was established through the work of Dr. Joseph Goldberger of the U.S. Public Health Service.[1][2] Through a series of observational studies and controversial but illuminating experiments on prisoners in a Mississippi jail in 1915, he demonstrated that pellagra was caused by a dietary deficiency.[2] He named the missing dietary component the "P-P (pellagra-preventive) factor."[2]

It was not until 1937 that Conrad Arnold Elvehjem, a biochemist at the University of Wisconsin-Madison, isolated the "pellagra-preventing factor" from liver extracts and identified it as nicotinic acid.[1][2][3] He demonstrated that nicotinic acid could cure black tongue in dogs, a condition analogous to pellagra in humans.[2][3] Subsequent clinical trials in the late 1930s by Tom Douglas Spies, Marion Blankenhorn, and Clark Cooper confirmed that nicotinic acid was indeed the cure for human pellagra.[1]

A New Role: The Emergence of Nicotinic Acid as a Lipid-Lowering Drug

For nearly two decades, the story of nicotinic acid was primarily that of a vitamin. However, in 1955, Canadian pathologist Rudolf Altschul and his colleagues made a serendipitous discovery that would forever change the therapeutic landscape for cardiovascular disease. They observed that gram-doses of nicotinic acid significantly lowered plasma cholesterol levels in humans.[1][4] This marked the dawn of nicotinic acid as the first orally administered lipid-lowering drug, predating the introduction of statins by several decades.[1][4]

Key Clinical Evidence

The lipid-modifying efficacy of nicotinic acid has been evaluated in numerous clinical trials. The Coronary Drug Project (CDP), a landmark study initiated in 1966, was one of the earliest large-scale trials to investigate the long-term effects of lipid-lowering drugs.[5]

Table 1: Summary of Key Findings from the Coronary Drug Project (CDP) - Niacin Arm

| Outcome | Niacin Group (3.0 g/day ) | Placebo Group | Significance |

| Lipid Changes (at 1 year) | |||

| Mean Serum Cholesterol Reduction | 10.1% | - | - |

| Clinical Endpoints (6-year follow-up) | |||

| Definite, Nonfatal Myocardial Infarction | 8.9% | 12.2% | p < 0.004 |

| Total Mortality | 26.1% | 28.0% | Not significant |

| Long-Term Follow-up (15 years) | |||

| Total Mortality | 52.0% | 58.2% | p = 0.0004 |

Data sourced from the Coronary Drug Project publications.[5][6][7][8]

Later trials, such as the ARBITER 2 and 3 studies, investigated the effect of extended-release niacin in patients already on statin therapy.[4][9][10][11]

Table 2: Efficacy of Extended-Release Niacin in Combination with Statins (ARBITER 2 & 3 Trials)

| Trial | Treatment Group | Change in HDL-C | Change in Carotid Intima-Media Thickness (CIMT) | Significance of CIMT Change vs. Placebo |

| ARBITER 2 | Niacin (1000 mg/day) + Statin (12 months) | +21% | Unchanged (0.014 mm) | p = 0.08 |

| Placebo + Statin (12 months) | - | Increased (0.044 mm) | - | |

| ARBITER 3 | Niacin (1000 mg/day) for 24 months (continued from ARBITER 2) | - | Regression (-0.041 mm) | p = 0.001 |

| Crossover from Placebo to Niacin (12 months) | - | Regression (-0.027 mm) | p < 0.001 |

Data sourced from the ARBITER 2 and 3 trial publications.[4][9][10][11][12]

More recent large-scale trials, AIM-HIGH and HPS2-THRIVE, however, failed to demonstrate an additional cardiovascular benefit of adding niacin to intensive statin therapy in patients with well-controlled LDL-C levels.[13][14][15][16][17][18][19][20][21] These findings have led to a re-evaluation of the role of niacin in contemporary cardiovascular risk management.

Table 3: Lipid Level Changes in the AIM-HIGH and HPS2-THRIVE Trials

| Trial | Treatment Group | Change in HDL-C | Change in Triglycerides | Change in LDL-C |

| AIM-HIGH | Niacin (up to 2000 mg/day) + Simvastatin | +25% | -28.6% | - |

| Placebo + Simvastatin | +9.8% | -8.1% | - | |

| HPS2-THRIVE | Niacin (2g)/Laropiprant + Statin | +6 mg/dL | -33 mg/dL | -10 mg/dL |

| Placebo + Statin | - | - | - |

Data sourced from the AIM-HIGH and HPS2-THRIVE trial publications.[13][14][15][16][17][18][19][20][21]

Molecular Mechanisms of Action

The lipid-modifying effects of nicotinic acid are multifaceted, involving distinct pathways in different tissues.

Inhibition of Adipose Tissue Lipolysis

One of the primary mechanisms by which nicotinic acid lowers circulating free fatty acids (FFAs) and subsequently triglycerides is through its action on adipocytes.[2][12][22] Nicotinic acid binds to and activates the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2).[13][14]

Activation of GPR109A by nicotinic acid leads to the activation of an inhibitory G protein (Gi), which in turn inhibits adenylyl cyclase.[2] This reduces the intracellular concentration of cyclic AMP (cAMP), leading to decreased activation of protein kinase A (PKA).[2] PKA is responsible for phosphorylating and activating hormone-sensitive lipase (HSL), a key enzyme in the breakdown of triglycerides into FFAs.[2][23] The net result is a reduction in lipolysis and a decrease in the release of FFAs into the circulation.[2][23] This reduces the substrate available to the liver for the synthesis of triglycerides and very-low-density lipoprotein (VLDL).[22]

Hepatic Effects

Nicotinic acid also exerts direct effects on the liver. It has been shown to directly inhibit diacylglycerol O-acyltransferase 2 (DGAT2), a key enzyme in the final step of triglyceride synthesis.[10][14] This inhibition leads to reduced VLDL secretion.

The mechanism by which nicotinic acid increases high-density lipoprotein (HDL) cholesterol is less well understood but is thought to involve several processes:

-

Decreased HDL Catabolism: Nicotinic acid is believed to reduce the hepatic uptake and breakdown of apolipoprotein A-I (ApoA-I), the main protein component of HDL particles.[10][14]

-

Reduced CETP Activity: By lowering VLDL levels, nicotinic acid indirectly reduces the activity of cholesteryl ester transfer protein (CETP), which facilitates the transfer of cholesteryl esters from HDL to VLDL in exchange for triglycerides.[14]

-

Increased ABCA1 Transporter Expression: Some studies suggest that nicotinic acid may stimulate the expression of the ABCA1 transporter, which is involved in the reverse cholesterol transport pathway.[14]

The Flushing Mechanism

The most common and often dose-limiting side effect of nicotinic acid is cutaneous flushing, characterized by redness, warmth, and itching of the skin.[1][14] This is also a GPR109A-mediated event, but it occurs in dermal Langerhans cells.[1]

Activation of GPR109A in these immune cells stimulates the phospholipase C pathway, leading to an increase in intracellular calcium.[1] This activates phospholipase A2, which releases arachidonic acid from membrane phospholipids.[1] Arachidonic acid is then converted by cyclooxygenase (COX) enzymes into prostaglandins, primarily PGD2 and PGE2.[1] These prostaglandins diffuse to adjacent capillaries, where they bind to their respective receptors (DP1, EP2, and EP4) on smooth muscle cells, causing vasodilation and the characteristic flushing response.[1]

Development of Nicotinic Acid Derivatives

The clinical utility of nicotinic acid has been hampered by its side effects, particularly flushing. This has spurred the development of various derivatives and formulations aimed at improving its tolerability and efficacy.

Extended-Release Formulations

To mitigate the flushing response, extended-release (ER) formulations of nicotinic acid were developed. These formulations allow for a slower absorption of the drug, which blunts the rapid rise in plasma concentrations that is thought to trigger the flushing cascade.

Co-formulations

Another strategy has been to co-administer nicotinic acid with an agent that counteracts the flushing mechanism. Laropiprant, a selective antagonist of the PGD2 receptor DP1, was developed for this purpose and co-formulated with extended-release niacin.[14] However, the HPS2-THRIVE trial, which used this combination, did not show a cardiovascular benefit and the drug was subsequently withdrawn from the market.[13][14]

Prodrugs and Other Derivatives

Research has also focused on creating prodrugs of nicotinic acid that are enzymatically converted to the active drug in the body, potentially offering a more favorable pharmacokinetic profile.[24][25] Additionally, various other derivatives, including esters and amides, have been synthesized and evaluated for a range of biological activities, from anti-inflammatory to anticancer effects.[23][26][27][28][29]

Experimental Protocols

A comprehensive understanding of the pharmacology of nicotinic acid and its derivatives relies on a variety of experimental techniques. Below are outlines of key experimental protocols.

Synthesis of Nicotinic Acid Derivatives

Protocol 5.1.1: Synthesis of Nicotinoyl Chloride

This protocol describes the conversion of nicotinic acid to its more reactive acid chloride derivative, a common intermediate for the synthesis of esters and amides.

Materials:

-

Nicotinic acid

-

Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅)

-

Anhydrous solvent (e.g., dichloromethane, THF, or carbon tetrachloride)

-

Round-bottom flask with reflux condenser

-

Dropping funnel

-

Heating mantle

-

Rotary evaporator

Procedure:

-

In a fume hood, add nicotinic acid to a dry round-bottom flask equipped with a reflux condenser and a dropping funnel.[1][2][22]

-

If using a solvent, add the anhydrous solvent to the flask.

-

Slowly add thionyl chloride or phosphorus pentachloride dropwise to the nicotinic acid suspension.[1][2][22]

-

Heat the reaction mixture to reflux and maintain for 2-3 hours, or until the evolution of gas ceases.[1][2][22]

-

After cooling to room temperature, remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.[1][2]

-

The resulting solid, nicotinoyl chloride hydrochloride, can be used in subsequent reactions without further purification.[2]

Protocol 5.1.2: Synthesis of Nicotinamide from Nicotinic Acid

This protocol outlines the conversion of nicotinic acid to nicotinamide.

Materials:

-

Nicotinic acid

-

Urea

-

Ammonia (optional)

-

Reaction vessel suitable for high temperatures

Procedure:

-

Combine nicotinic acid and urea in a reaction vessel.[27]

-

Heat the mixture to a temperature between 180°C and 250°C.[27]

-

The reaction can be initiated at a lower temperature (e.g., 180-210°C) until the evolution of ammonia and carbon dioxide subsides.[27]

-

The temperature can then be raised (e.g., 220-250°C), and additional ammonia can be introduced to continue the reaction.[27]

-

The resulting nicotinamide can be purified by crystallization.

In Vitro Assays for Mechanism of Action

Protocol 5.2.1: GPR109A Activation Assay ([³⁵S]GTPγS Binding Assay)

This assay measures the activation of GPR109A by assessing the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor stimulation.

Materials:

-

Membranes from cells expressing GPR109A (e.g., rat spleen or adipocyte membranes)

-

[³⁵S]GTPγS

-

Non-labeled GTPγS

-

GDP

-

Assay buffer (e.g., containing Tris-HCl, MgCl₂, NaCl, and EDTA)

-

Test compounds (nicotinic acid and derivatives)

-

Scintillation counter

Procedure:

-

Incubate the cell membranes with the test compound, GDP, and [³⁵S]GTPγS in the assay buffer.

-

Allow the binding reaction to proceed at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration through a glass fiber filter, which traps the membranes with bound [³⁵S]GTPγS.

-

Wash the filters to remove unbound radioligand.

-

Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.

-

Non-specific binding is determined in the presence of an excess of non-labeled GTPγS.

-

The potency (EC₅₀) and efficacy of the test compounds can be determined by analyzing the concentration-response curves.

Protocol 5.2.2: DGAT2 Inhibition Assay

This protocol describes a method to assess the inhibitory activity of compounds against DGAT2, a key enzyme in triglyceride synthesis.

Materials:

-

Recombinant human DGAT2 enzyme

-

Substrates: Diacylglycerol (DAG) and a labeled fatty acyl-CoA (e.g., [¹⁴C]Oleoyl-CoA)

-

Assay buffer

-

Test compounds

-

Stop solution

-

Organic solvent for lipid extraction (e.g., chloroform:methanol)

-

Thin-layer chromatography (TLC) plate and mobile phase

-

Phosphorimager or scintillation counter

Procedure:

-

Prepare a reaction mixture containing the DGAT2 enzyme and DAG in the assay buffer.[3]

-

Add the test compound at various concentrations to the reaction mixture.[3]

-

Initiate the enzymatic reaction by adding the labeled fatty acyl-CoA.[3]

-

Incubate the reaction at 37°C for a defined period.[3]

-

Terminate the reaction by adding a stop solution.[3]

-

Extract the lipids from the reaction mixture using an organic solvent.[3]

-

Separate the radiolabeled triglycerides from the unreacted substrates using TLC.[3]

-

Visualize and quantify the amount of radiolabeled triglyceride using a phosphorimager or by scraping the corresponding TLC spots and measuring the radioactivity with a scintillation counter.[3]

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.

Summary and Future Perspectives

The journey of nicotinic acid from a simple chemical entity to a vitamin and then a broad-spectrum lipid-lowering drug is a testament to the ongoing process of scientific discovery and drug repurposing. While its role in preventing pellagra is undisputed, its place in the modern management of dyslipidemia, particularly in the era of potent statins, is more nuanced. The failure of recent large-scale clinical trials to demonstrate an incremental cardiovascular benefit when added to statin therapy has led to a decline in its use for this indication.

However, the rich pharmacology of nicotinic acid and the elucidation of its molecular targets, such as GPR109A and DGAT2, continue to provide valuable insights for drug development. The development of nicotinic acid derivatives with improved side-effect profiles or targeted activities remains an active area of research. Furthermore, the exploration of the roles of GPR109A in other physiological and pathological processes, such as inflammation and immune responses, may open new therapeutic avenues for nicotinic acid and its derivatives beyond lipid modification. The comprehensive understanding of the history, mechanisms, and experimental evaluation of this intriguing molecule, as detailed in this guide, will undoubtedly serve as a foundation for future research and innovation in this field.

References

- 1. Nicotinoyl Chloride | High-Purity Reagent for Research [benchchem.com]

- 2. prepchem.com [prepchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Arterial Biology for the Investigation of the Treatment Effects of Reducing Cholesterol (ARBITER) 2: a double-blind, placebo-controlled study of extended-release niacin on atherosclerosis progression in secondary prevention patients treated with statins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. scribd.com [scribd.com]

- 9. ahajournals.org [ahajournals.org]

- 10. tandfonline.com [tandfonline.com]

- 11. tandfonline.com [tandfonline.com]

- 12. pro.aace.com [pro.aace.com]

- 13. HPS2-THRIVE: Treatment of HDL to Reduce the Incidence of Vascular Events — Clinical Trial Service Unit & Epidemiological Studies Unit (CTSU) [ctsu.ox.ac.uk]

- 14. lipid.org [lipid.org]

- 15. Time for Niacin to Be ‘Relegated to Medical History’ as HPS2-THRIVE Analysis Confirms Drug’s Failings | tctmd.com [tctmd.com]

- 16. HPS2-THRIVE, AIM-HIGH and dal-OUTCOMES: HDL-cholesterol under attack - PMC [pmc.ncbi.nlm.nih.gov]

- 17. cardiovascularbusiness.com [cardiovascularbusiness.com]

- 18. High-Dose Niacin Did Not Reduce Rate of Cardiovascular Events in Patients Also Taking Statins - Jacobs School of Medicine and Biomedical Sciences - University at Buffalo [medicine.buffalo.edu]

- 19. Questions and Answers: AIM-HIGH Study | NHLBI, NIH [nhlbi.nih.gov]

- 20. medscape.com [medscape.com]

- 21. ccjm.org [ccjm.org]

- 22. ejournal.um.edu.my [ejournal.um.edu.my]

- 23. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides [mdpi.com]

- 24. ClinicalTrials.gov [clinicaltrials.gov]

- 25. Organic Syntheses Procedure [orgsyn.org]

- 26. Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 27. US2314843A - Process of producing nicotinamide - Google Patents [patents.google.com]

- 28. Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Anti-inflammatory Agents [jstage.jst.go.jp]

- 29. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

Solubility of Methyl 5-(hydroxymethyl)nicotinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical property that influences its bioavailability, formulation, and purification processes. Methyl 5-(hydroxymethyl)nicotinate, a pyridine derivative, serves as a valuable building block in the synthesis of various pharmaceutical compounds. This technical guide provides an in-depth overview of the solubility characteristics of this compound. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the predicted solubility based on the compound's molecular structure, and offers a detailed experimental protocol for its determination. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary information to effectively work with this compound.

Predicted Solubility Profile of this compound

The solubility of an organic compound is primarily governed by its molecular structure and the principle of "like dissolves like." The structure of this compound contains several functional groups that dictate its interaction with different solvents:

-

Pyridine Ring: A heterocyclic aromatic ring that can participate in π-π stacking and dipole-dipole interactions. The nitrogen atom can also act as a hydrogen bond acceptor.

-

Ester Group (-COOCH₃): A polar group that can act as a hydrogen bond acceptor.

-

Hydroxymethyl Group (-CH₂OH): A polar group capable of both donating and accepting hydrogen bonds.

Based on these structural features, a qualitative prediction of the solubility of this compound in various common solvents can be made. Quantitative structure-property relationship (QSPR) models and other computational tools can also be employed for more precise predictions.[1][2][3]

Table 1: Predicted Qualitative Solubility of this compound in Common Solvents

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Water | Moderately Soluble | The hydroxymethyl group and the nitrogen in the pyridine ring can form hydrogen bonds with water. However, the overall aromatic and ester character may limit high solubility. |

| Methanol | Soluble | Methanol is a polar protic solvent that can effectively solvate all polar groups of the molecule through hydrogen bonding and dipole-dipole interactions. | |

| Ethanol | Soluble | Similar to methanol, ethanol is expected to be a good solvent for this compound. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Very Soluble | DMSO is a strong hydrogen bond acceptor and has a high dielectric constant, making it an excellent solvent for many polar organic compounds. |

| Acetone | Moderately Soluble | Acetone's polarity should allow for dissolution, though likely to a lesser extent than more polar solvents like methanol or DMSO. | |

| Ethyl Acetate | Sparingly Soluble | As a less polar solvent, ethyl acetate may be a suitable solvent for recrystallization, where solubility is significant at higher temperatures but lower at room temperature.[4] | |

| Nonpolar | Hexane | Insoluble | The high polarity of the hydroxymethyl and ester groups makes it unlikely to be soluble in nonpolar aliphatic hydrocarbons. |

| Toluene | Sparingly Soluble | The aromatic nature of toluene might allow for some interaction with the pyridine ring, but the polar functional groups will limit solubility. |

Experimental Determination of Solubility

The most reliable method for determining the equilibrium solubility of a compound is the shake-flask method .[5][6][7][8][9] This method involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached.

Detailed Experimental Protocol: Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., water, ethanol, acetone)

-

Thermostatically controlled shaker or incubator

-

Centrifuge tubes or sealed flasks

-

Analytical balance

-

Volumetric flasks and pipettes

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or nylon)

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

-

Preparation:

-

Accurately weigh an amount of this compound that is in excess of its expected solubility and add it to a centrifuge tube or flask.

-

Add a known volume of the desired solvent to the tube or flask.

-

-

Equilibration:

-

Seal the tubes/flasks to prevent solvent evaporation.

-

Place the samples in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples at a constant speed for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

-

-

Sample Processing:

-

After the equilibration period, remove the samples from the shaker and allow them to stand at the same temperature to let the excess solid settle.

-

Centrifuge the samples at a high speed to further separate the undissolved solid.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the supernatant through a syringe filter to remove any remaining solid particles.

-

-

Quantification:

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the sample.

-

-

Calculation:

-

Calculate the solubility of this compound in the chosen solvent using the following formula:

Solubility (mg/mL) = (Concentration from analysis × Dilution factor) / 1000

-

Diagram 1: Experimental Workflow for Solubility Determination

Caption: Workflow for determining the equilibrium solubility of a compound using the shake-flask method.

Conclusion

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. m.youtube.com [m.youtube.com]

- 3. Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US4447615A - Process for the purification of nicotinic acid amide I - Google Patents [patents.google.com]

- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. enamine.net [enamine.net]

- 9. dissolutiontech.com [dissolutiontech.com]

A Technical Guide to the Spectroscopic Analysis of Methyl 5-(hydroxymethyl)nicotinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for Methyl 5-(hydroxymethyl)nicotinate, a key intermediate in pharmaceutical synthesis. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on the analysis of closely related molecules and general principles of spectroscopic interpretation. Detailed, generalized experimental protocols for each spectroscopic technique are also provided to aid in the acquisition of actual data.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from the known spectral characteristics of analogous compounds such as methyl nicotinate and other substituted pyridine derivatives.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.90 | s | 1H | H-2 (Pyridine) |

| ~8.20 | s | 1H | H-6 (Pyridine) |

| ~7.80 | s | 1H | H-4 (Pyridine) |

| ~4.80 | s | 2H | -CH₂OH |

| ~3.90 | s | 3H | -OCH₃ |

| ~2.50 | br s | 1H | -OH |

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The hydroxyl proton (-OH) is expected to be a broad singlet and its chemical shift can vary depending on concentration and temperature.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~165.5 | C=O (Ester) |

| ~155.0 | C-6 (Pyridine) |

| ~150.0 | C-2 (Pyridine) |

| ~137.0 | C-4 (Pyridine) |

| ~135.0 | C-5 (Pyridine) |

| ~123.0 | C-3 (Pyridine) |

| ~63.0 | -CH₂OH |

| ~52.5 | -OCH₃ |

Note: Chemical shifts are referenced to the solvent peak (CDCl₃ at 77.16 ppm).

Table 3: Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad | O-H stretch (Alcohol) |

| 3100-3000 | Medium | C-H stretch (Aromatic) |

| 2950-2850 | Medium | C-H stretch (Aliphatic) |

| ~1725 | Strong | C=O stretch (Ester) |

| ~1600, ~1480 | Medium-Strong | C=C and C=N stretch (Pyridine ring) |

| ~1280 | Strong | C-O stretch (Ester) |

| ~1050 | Medium | C-O stretch (Alcohol) |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 167 | Moderate | [M]⁺ (Molecular Ion) |

| 136 | High | [M - OCH₃]⁺ |

| 108 | Moderate | [M - COOCH₃]⁺ |

| 78 | Moderate | [Pyridine]⁺ fragment |

Note: The fragmentation pattern is predicted based on common fragmentation pathways for esters and pyridine derivatives.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a solid organic compound like this compound. Instrument-specific parameters should be optimized for best results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the solid sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle warming or vortexing may be applied if necessary.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

2. Data Acquisition (¹H NMR):

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity and optimal resolution.

-

Set the appropriate spectral width, acquisition time, and relaxation delay.

-

Acquire the free induction decay (FID) by applying a 90° pulse.

-

Typically, 16 to 64 scans are averaged to improve the signal-to-noise ratio.

3. Data Acquisition (¹³C NMR):

-

Follow the same sample preparation and initial spectrometer setup as for ¹H NMR.

-

Use a standard pulse sequence for proton-decoupled ¹³C NMR.

-

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required to obtain a good signal-to-noise ratio.

4. Data Processing:

-

Apply a Fourier transform to the acquired FID to obtain the spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Perform baseline correction to obtain a flat baseline.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Reference the spectrum using the solvent peak or the internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy

1. Sample Preparation (Thin Solid Film):

-

Dissolve a small amount of the solid sample (a few milligrams) in a volatile organic solvent (e.g., dichloromethane or acetone) in a small vial.

-

Place a single, clean salt plate (e.g., NaCl or KBr) on a clean surface.

-

Using a pipette, apply a drop of the solution to the center of the salt plate.

-

Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.

2. Data Acquisition:

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the clean, empty sample compartment.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

3. Data Analysis:

-

Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

1. Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Further dilute this stock solution to a final concentration of approximately 1-10 µg/mL in the same solvent.

-

If using electrospray ionization (ESI), the addition of a small amount of formic acid or ammonium acetate can aid in ionization.

2. Data Acquisition (Direct Infusion):

-

Introduce the sample solution into the mass spectrometer's ion source via a syringe pump at a constant flow rate.

-

Select the desired ionization method (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

-

Set the mass analyzer to scan over the desired mass range (e.g., m/z 50-500).

-

Acquire the mass spectrum, averaging multiple scans to improve data quality.

3. Data Analysis:

-

Identify the molecular ion peak ([M]⁺ or [M+H]⁺).

-

Analyze the fragmentation pattern to identify characteristic fragment ions, which can provide structural information.

Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a chemical compound.

Caption: General workflow for spectroscopic analysis.

Potential Therapeutic Targets of Methyl 5-(hydroxymethyl)nicotinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-(hydroxymethyl)nicotinate, a derivative of nicotinic acid, stands as a compound of significant interest for therapeutic development. While direct pharmacological studies on this specific molecule are limited, its structural similarity to well-characterized nicotinic acid esters and hydroxymethylpyridine derivatives provides a strong foundation for predicting its potential biological activities. This guide synthesizes the available evidence from related compounds to propose and detail potential therapeutic targets, mechanisms of action, and avenues for future research. The primary hypothesized mechanism revolves around its function as a prodrug of nicotinic acid, targeting the GPR109A receptor to modulate lipid metabolism. Additionally, based on the activities of similar molecular scaffolds, potential antiviral, antibacterial, and anti-inflammatory applications are explored. This document serves as a comprehensive resource for researchers aiming to investigate the therapeutic potential of this compound, providing structured data, experimental workflows, and detailed signaling pathway diagrams to guide future studies.

Introduction

This compound belongs to the family of nicotinic acid esters. Nicotinic acid, also known as niacin or vitamin B3, is a crucial nutrient and a precursor to the coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP)[1]. These coenzymes are vital for numerous metabolic processes, including catabolism of fats, carbohydrates, and proteins, as well as cell signaling and DNA repair[1]. Pharmacological doses of nicotinic acid have well-established lipid-modifying properties[1]. Nicotinic acid esters are often developed as prodrugs to improve upon the pharmacokinetic profile of nicotinic acid and potentially mitigate its common side effect of cutaneous flushing[2]. The hydroxymethylpyridine moiety also suggests the potential for other biological activities, as derivatives with this scaffold have shown promise as antiviral agents[3][4][5].

This technical guide will explore the potential therapeutic targets of this compound by examining the established pharmacology of its parent compound and related derivatives.

Potential Therapeutic Areas and Mechanisms of Action

Dyslipidemia and Cardiovascular Disease

The most prominent potential therapeutic application of this compound is in the management of dyslipidemia. As an ester of nicotinic acid, it is anticipated to be hydrolyzed in vivo to release nicotinic acid, which then acts as the primary active agent[2].

Primary Target: G protein-coupled receptor 109A (GPR109A/HCAR2)

Nicotinic acid's lipid-lowering effects are primarily mediated through the activation of GPR109A, a G protein-coupled receptor highly expressed in adipocytes and immune cells[1][2].

Signaling Pathway:

The binding of nicotinic acid to GPR109A in adipocytes initiates a signaling cascade that results in the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. This reduction in cAMP inhibits hormone-sensitive lipase activity, which in turn reduces the breakdown of triglycerides (lipolysis) and the release of free fatty acids into the bloodstream[2]. The diminished availability of free fatty acids for the liver subsequently leads to a decrease in the synthesis of triglycerides and very-low-density lipoprotein (VLDL)[2]. Nicotinic acid also reduces the synthesis of low-density lipoprotein cholesterol (LDL-C) and lipoprotein(a), while increasing high-density lipoprotein cholesterol (HDL-C)[1].

Secondary Target: Diacylglycerol O-acyltransferase 2 (DGAT2)

Nicotinic acid has also been shown to directly inhibit DGAT2, a key enzyme in the synthesis of triglycerides[1]. This provides a parallel mechanism for its lipid-lowering effects.

Viral Infections

Derivatives of hydroxymethylpyridine have been identified as potent non-nucleoside inhibitors of the Respiratory Syncytial Virus (RSV) polymerase[3][4][5]. This suggests that this compound could be investigated for similar antiviral properties.

Potential Target: Viral RNA-dependent RNA polymerase (RdRp)

The mechanism of action for these related compounds involves the allosteric inhibition of the viral polymerase, preventing the replication of the viral genome.

Bacterial Infections

Studies on derivatives of nicotinic acid have demonstrated promising antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus[6].

Potential Mechanism:

While the direct mechanism is not fully elucidated, it has been suggested that nicotinic acid can enhance the bactericidal capacity of immune cells, specifically by increasing the number of neutrophils[6].

Inflammatory Conditions

New derivatives of nicotinic acid have been synthesized and evaluated for their anti-inflammatory properties[7].

Potential Targets:

These compounds have been shown to inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), as well as enzymes like inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2) in macrophage cell lines[7].

Quantitative Data from Related Compounds

Table 1: Antibacterial Activity of Nicotinic Acid Acylhydrazone Derivatives [6]

| Compound | Target Organism | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|---|

| Acylhydrazone 5 | Staphylococcus aureus ATCC 43300 (MRSA) | 7.81 | 7.81 |

| Acylhydrazone 13 | Staphylococcus epidermidis ATCC 12228 | 1.95 | 3.91 |

| Acylhydrazone 13 | Staphylococcus aureus ATCC 43300 (MRSA) | 7.81 | 15.62 |

Table 2: Cytotoxicity of Nicotinic Acid Acylhydrazone Derivatives [6]

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Acylhydrazone 17 | HaCaT (normal human keratinocytes) | > 200 |

| Acylhydrazone 17 | Caco-2 (human colorectal adenocarcinoma) | 61.18 |

Table 3: Anti-inflammatory Activity of Novel Nicotinic Acid Derivatives [7]

| Compound | Assay | Result |

|---|---|---|

| Derivative 4h | Nitrite Inhibition in RAW 264.7 cells | Potent activity |

| Derivative 5b | Nitrite Inhibition in RAW 264.7 cells | Potent activity |

| Derivative 4h | TNF-α, IL-6, iNOS, COX-2 Inhibition | Comparable to Ibuprofen |

| Derivative 5b | TNF-α, IL-6, iNOS, COX-2 Inhibition | Comparable to Ibuprofen |

Proposed Experimental Protocols

To elucidate the therapeutic potential of this compound, a systematic experimental approach is required.

In Vitro Characterization

-

Prodrug Hydrolysis Assay:

-

Objective: To confirm the conversion of this compound to nicotinic acid.

-

Methodology: Incubate the compound in human plasma and liver microsomes. Analyze the samples at various time points using LC-MS/MS to quantify the parent compound and the formation of nicotinic acid.

-

-

GPR109A Receptor Activation Assay:

-

Objective: To determine the potency and efficacy of the compound in activating the GPR109A receptor.

-

Methodology: Utilize a cell line stably expressing human GPR109A. Measure receptor activation by quantifying changes in downstream signaling molecules, such as cAMP levels (e.g., using a LANCE Ultra cAMP kit) or by measuring calcium mobilization in response to compound treatment.

-

-

Antiviral Assays:

-

Objective: To assess the inhibitory activity against viral replication.

-

Methodology: For RSV, use a plaque reduction assay or a cell-based assay with a reporter virus in a suitable cell line (e.g., HEp-2). Calculate the EC50 value.

-

-

Antibacterial Susceptibility Testing:

-

Objective: To determine the minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria.

-

Methodology: Use the broth microdilution method according to CLSI guidelines. Test against Gram-positive (e.g., S. aureus, S. epidermidis) and Gram-negative bacteria.

-

-

Anti-inflammatory Assays:

-

Objective: To evaluate the effect on inflammatory responses in vitro.

-

Methodology: Use LPS-stimulated RAW 264.7 macrophage cells. Measure the inhibition of nitric oxide production using the Griess assay and quantify the levels of TNF-α and IL-6 in the cell supernatant using ELISA.

-

Experimental Workflow Diagram

Conclusion and Future Directions

This compound presents a compelling starting point for drug discovery programs across multiple therapeutic areas. The strong rationale for its activity as a GPR109A agonist, based on its nicotinic acid core, positions it as a potential candidate for the treatment of dyslipidemia. The presence of the hydroxymethylpyridine moiety opens up exciting possibilities for its development as an antiviral, antibacterial, or anti-inflammatory agent.

Future research should focus on the systematic in vitro and in vivo characterization outlined in this guide. Direct experimental evidence is needed to confirm the hypothesized mechanisms of action and to quantify the potency and efficacy of this compound. Furthermore, structure-activity relationship (SAR) studies, by synthesizing and testing analogs, will be crucial for optimizing its biological activity and pharmacokinetic properties, ultimately paving the way for the development of a novel therapeutic agent.

References

- 1. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery of gem-Dimethyl-hydroxymethylpyridine Derivatives as Potent Non-nucleoside RSV Polymerase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Modeling of Methyl 5-(hydroxymethyl)nicotinate Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-(hydroxymethyl)nicotinate, a derivative of nicotinic acid (Vitamin B3), presents a scaffold of interest for therapeutic development due to the diverse biological activities of related compounds. While specific in silico studies on this particular molecule are not extensively published, this technical guide provides a comprehensive framework for modeling its interactions with plausible biological targets. By leveraging established computational methodologies applied to other nicotinic acid derivatives, we outline a systematic approach to investigate its binding affinity, interaction dynamics, and potential effects on relevant signaling pathways. This document serves as a foundational resource for researchers initiating computational investigations into the therapeutic potential of this compound.

Introduction to this compound and In Silico Modeling

This compound is a small organic molecule featuring the core pyridine ring of nicotinic acid. Nicotinic acid and its derivatives are known to interact with a range of biological targets, exerting effects on lipid metabolism, inflammation, and neurological pathways. In silico modeling, encompassing techniques such as molecular docking and molecular dynamics simulations, offers a powerful, resource-efficient approach to predict and analyze the interactions of novel ligands like this compound with protein targets at an atomic level. These computational methods are instrumental in modern drug discovery for hit identification, lead optimization, and elucidating mechanisms of action.

Plausible Biological Targets and Signaling Pathways

Based on the known pharmacology of nicotinic acid and its analogs, several protein families emerge as high-priority targets for in silico investigation of this compound.

-

G-Protein Coupled Receptors (GPCRs): Nicotinic acid is a known agonist of the hydroxycarboxylic acid receptor 2 (HCA2), also known as GPR109A. This receptor is primarily expressed in adipocytes and immune cells and mediates the anti-lipolytic and anti-inflammatory effects of nicotinic acid.

-

Nicotinic Acetylcholine Receptors (nAChRs): As a nicotinic acid derivative, there is a structural basis to hypothesize potential interactions with nAChRs. These ligand-gated ion channels are crucial in the central and peripheral nervous systems. Activation of certain nAChR subtypes, such as α7, is linked to neuroprotective signaling cascades, including the PI3K/Akt pathway.

-

Enzymes: Various enzymes have been identified as targets for nicotinic acid derivatives in the context of inflammation and other diseases. For instance, cyclooxygenase (COX) enzymes are potential targets for anti-inflammatory effects.

Key Signaling Pathway: nAChR-mediated PI3K/Akt Signaling

Activation of nAChRs, particularly the α7 subtype, can lead to an influx of Ca2+, which in turn can trigger the activation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is a critical regulator of cell survival, proliferation, and apoptosis, and its activation is a key mechanism of neuroprotection.

Quantitative Data from In Silico Analyses

The following tables present hypothetical quantitative data that would be generated from molecular docking and molecular dynamics simulations of this compound. These serve as examples of how to structure and present such results for comparative analysis.

Table 1: Molecular Docking Results of this compound with Plausible Targets

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Interacting Residues (Hydrogen Bonds) | Interacting Residues (Hydrophobic) |

| HCA2 Receptor | 3C5W | -7.2 | Arg111, Ser178 | Phe87, Trp212 |

| α7 nAChR | 6LFO | -6.8 | Tyr93, Trp149 | Tyr188, Tyr195 |

| COX-2 | 5IKR | -8.1 | Arg120, Tyr355 | Val349, Leu352 |

Table 2: Molecular Dynamics Simulation Stability Metrics for Protein-Ligand Complexes (100 ns)

| Complex | Average RMSD (Å) (Ligand) | Average RMSF (Å) (Binding Site Residues) | Number of H-Bonds (Ligand-Protein) |

| HCA2 - Ligand | 1.5 ± 0.3 | 0.8 ± 0.2 | 2-3 |

| α7 nAChR - Ligand | 1.9 ± 0.5 | 1.1 ± 0.4 | 1-2 |

| COX-2 - Ligand | 1.2 ± 0.2 | 0.7 ± 0.1 | 3-4 |

Detailed Methodologies for In Silico Experiments

A generalized workflow for the in silico analysis of this compound is presented below.

Protocol for Molecular Docking